4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
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Overview
Description
4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, hydroxyl groups, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
- (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one
Uniqueness
4-[1-hydroxy-11-(4-methoxyphenyl)-8-methyl-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid stands out due to its unique combination of functional groups and structural complexity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H30N2O5 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
4-[6-(4-methoxyphenyl)-3-methyl-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H30N2O5/c1-19-8-13-24-26(16-19)33(28(35)14-15-29(36)37)31(21-9-11-23(38-2)12-10-21)30-25(32-24)17-22(18-27(30)34)20-6-4-3-5-7-20/h3-13,16,22,31-32H,14-15,17-18H2,1-2H3,(H,36,37) |
InChI Key |
AWUVMGNLLWGWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)CCC(=O)O)C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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